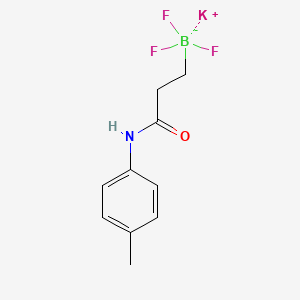

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

CAS No.: 1704705-15-6

Cat. No.: VC2954436

Molecular Formula: C10H12BF3KNO

Molecular Weight: 269.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704705-15-6 |

|---|---|

| Molecular Formula | C10H12BF3KNO |

| Molecular Weight | 269.11 g/mol |

| IUPAC Name | potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide |

| Standard InChI | InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 |

| Standard InChI Key | PYJDWLFICGZFCJ-UHFFFAOYSA-N |

| SMILES | [B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] |

Introduction

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate is a synthetic organoboron compound with applications in organic synthesis and pharmaceutical research. Its structural complexity and reactivity make it valuable for facilitating cross-coupling reactions and synthesizing bioactive molecules. Below is a detailed analysis of its properties, synthesis, and research relevance.

Synthesis and Preparation

The synthesis involves a multi-step process:

-

Formation of the borate core through trifluoroboration of a propenamide intermediate.

-

Introduction of the p-tolylamino group via nucleophilic substitution or coupling reactions.

-

Purification via recrystallization or chromatography to isolate the potassium salt .

Physical and Chemical Properties

Applications in Research

-

Cross-Coupling Reactions: Serves as a boronate ester precursor in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.

-

Pharmaceutical Intermediates: Used to synthesize tyrosine kinase inhibitors and other bioactive molecules.

-

Catalysis: Explored in asymmetric catalysis for chiral molecule synthesis.

Research Findings

Recent studies highlight its role in:

-

Accelerating reaction rates in palladium-catalyzed couplings due to enhanced boronate stability.

-

Enabling modular synthesis of polyfunctionalized aromatics for drug discovery.

-

Potential use in radiopharmaceuticals, leveraging boron’s neutron-capture properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume